Oxydifficidin (CAS 95152-89-9) is a non-peptide bL12 inhibitor for MDR Gram-negative research, stable against proteolysis & heat (100 °C).
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Oxydifficidin (CAS 95152-89-9) is a highly unsaturated 22-membered macrocyclic polyene lactone phosphate ester (C31H45O7P) primarily synthesized by Bacillus species[1]. As the oxidized analog of difficidin, it is characterized by an additional hydroxyl group and exists naturally as a mixture of interconverting thermal isomers. In industrial and advanced research procurement, Oxydifficidin is valued not only for its broad-spectrum antibacterial properties but specifically for its distinct translation-inhibition mechanism targeting the ribosomal protein bL12[2]. Its non-peptide structure confers specific stability profiles against proteolytic degradation, making it a critical candidate for specialized formulation in agricultural biocontrol and the development of therapeutics against multidrug-resistant Gram-negative pathogens.
Substituting Oxydifficidin with its unoxidized parent compound, difficidin, or common macrolides like erythromycin fundamentally alters formulation stability and target efficacy [1]. While difficidin exhibits greater stability under alkaline conditions, Oxydifficidin possesses a distinct stereochemical and oxidation profile that leverages DedA-assisted cellular uptake in specific Gram-negative pathogens, such as Neisseria gonorrhoeae [2]. Furthermore, unlike standard-of-care cephalosporins or conventional ribosome-targeting antibiotics that suffer from widespread efflux or target-mutation resistance, Oxydifficidin binds to a distinct ribosomal site without cross-resistance to L11-targeting drugs. Consequently, substituting Oxydifficidin with generic polyketides or standard antibiotics compromises assay reproducibility in resistant-strain modeling and alters the required pH parameters during downstream formulation.
For agricultural and industrial biocontrol applications, active pharmaceutical ingredients must withstand harsh formulation conditions. Oxydifficidin demonstrates robust stability when exposed to protein-degrading enzymes (proteinase K, pepsin, trypsin) and elevated temperatures (up to 100 °C for 1 hour), retaining its bioactivity [1]. In contrast, standard peptide-based biocontrol agents rapidly degrade under identical proteolytic or thermal stress. This structural resilience ensures that Oxydifficidin can be processed into complex agricultural matrices or long-shelf-life formulations without the rapid titer loss associated with proteinaceous alternatives.
| Evidence Dimension | Bioactivity retention post-thermal and enzymatic stress |
| Target Compound Data | Retains antibacterial activity after 100 °C for 1 h and 10 mg/mL proteinase K exposure |
| Comparator Or Baseline | Standard peptide antibiotics (e.g., nisin, bacitracin) which rapidly degrade and lose activity |
| Quantified Difference | Near 100% survival of bioactivity vs. complete inactivation under proteolytic conditions |
| Conditions | 10 mg/mL enzyme exposure for 4 hours at 37 °C; thermal stress at 50-100 °C for 1 h. |
Buyers formulating agricultural biocontrols or topical agents should select Oxydifficidin over peptide antibiotics to ensure shelf-life and process survivability under thermal and enzymatic stress.
The procurement choice between Oxydifficidin and its parent analog, difficidin, dictates strict buffer and storage requirements. Quantitative fermentation and stability profiling reveals that Oxydifficidin is significantly more sensitive to alkaline degradation than difficidin, while both share instability at extremely low pH (≤ 3.5)[1]. Consequently, downstream processing, purification, and storage of Oxydifficidin must be tightly controlled within a near-neutral pH window. Utilizing generic alkaline extraction protocols optimized for other polyketides will result in rapid degradation and yield loss of the oxidized form.
| Evidence Dimension | Stability under alkaline conditions |
| Target Compound Data | High degradation rate at alkaline pH |
| Comparator Or Baseline | Difficidin (Significantly higher stability under alkaline conditions) |
| Quantified Difference | Differential degradation kinetics requiring strict neutral pH handling for Oxydifficidin to prevent yield loss |
| Conditions | Whole culture broth and extracted fractions subjected to varying pH gradients. |
Procurement teams and process engineers must specify near-neutral buffer systems for Oxydifficidin, as standard alkaline polyketide extraction methods will destroy the active compound.
In antimicrobial screening and therapeutic development, Oxydifficidin provides a critical benchmark against multidrug-resistant (MDR) strains where standard-of-care drugs fail. Against MDR clinical isolates of Neisseria gonorrhoeae, Oxydifficidin maintains a highly potent Minimum Inhibitory Concentration (MIC) of approximately 0.125 to 0.25 µg/mL[1]. In direct contrast, clinical benchmarks such as ceftriaxone, azithromycin, and ciprofloxacin show significant resistance profiles in these same isolates. This sustained potency is driven by a DedA-assisted cellular uptake mechanism and specific binding to the ribosomal protein L7/L12, making it an indispensable compound for modeling novel resistance-breaking pathways.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against MDR N. gonorrhoeae |
| Target Compound Data | 0.125 - 0.25 µg/mL |
| Comparator Or Baseline | Ceftriaxone / Azithromycin (Clinical resistance / elevated MICs in MDR strains) |
| Quantified Difference | >10-fold to 100-fold lower MIC in resistant clinical isolates |
| Conditions | In vitro broth microdilution against multidrug-resistant N. gonorrhoeae isolates. |
Laboratories developing next-generation antibiotics must procure Oxydifficidin as a positive control for bypassing standard efflux and ribosomal target mutations.
Due to its exceptional resistance to proteolytic enzymes and thermal stress (up to 100 °C), Oxydifficidin is a highly suitable active ingredient for developing robust agricultural biocontrol agents[1]. Unlike peptide-based antimicrobials that degrade in the field, Oxydifficidin can be formulated into stable sprays or soil inoculants targeting phytopathogens, maintaining efficacy across diverse environmental conditions.
Oxydifficidin's DedA-dependent uptake and bL12 ribosomal targeting make it a critical reference standard in AMR research [2]. Facilities screening for novel therapeutics against multidrug-resistant Gram-negative bacteria, particularly Neisseria gonorrhoeae, utilize this compound to benchmark alternative mechanisms of action that successfully bypass conventional cephalosporin and macrolide resistance pathways.
Because Oxydifficidin exhibits specific pH-dependent degradation profiles—particularly its sensitivity to alkaline conditions compared to difficidin—it serves as a rigorous model compound for optimizing downstream processing of labile macrocyclic polyketides [3]. Process engineers use it to validate near-neutral extraction methodologies, resin-based desalting, and thermal isomerization controls during scale-up.